molecular formula C32H48O8 B1201546 Montanin

Montanin

Cat. No.: B1201546
M. Wt: 560.7 g/mol
InChI Key: SNFRINMTRPQQLE-JQWAAABSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Montanin refers to a group of neo-clerodane and nor-clerodane diterpenoids primarily isolated from Teucrium montanum and related species. The most studied variants include this compound G and this compound B, which exhibit distinct structural features and bioactivities.

  • This compound G (C${24}$H${30}$O$_9$) is a neo-clerodane diterpenoid characterized by a hydroxyl group at C-3, an ester group at C-6, and a γ-lactone ring. Its structure was confirmed via ¹H NMR, ¹³C NMR, and chemical derivatization, such as acetylation to yield teupireinin, a structurally related compound .
  • This compound B is a nor-clerodane diterpenoid with a furan ring and γ-lactone, derived from Teuchamaedryn A through LiAlH$_4$ reduction .

Properties

Molecular Formula

C32H48O8

Molecular Weight

560.7 g/mol

IUPAC Name

(1R,2R,6S,7S,8R,10S,11S,12R,16R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-undecyl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one

InChI

InChI=1S/C32H48O8/c1-6-7-8-9-10-11-12-13-14-15-30-38-25-23-26-29(18-33,37-26)27(35)31(36)22(16-20(4)24(31)34)32(23,40-30)21(5)17-28(25,39-30)19(2)3/h16,21-23,25-27,33,35-36H,2,6-15,17-18H2,1,3-5H3/t21-,22-,23-,25-,26+,27-,28-,29+,30?,31-,32+/m1/s1

InChI Key

SNFRINMTRPQQLE-JQWAAABSSA-N

SMILES

CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Isomeric SMILES

CCCCCCCCCCCC12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H](C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Canonical SMILES

CCCCCCCCCCCC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO

Synonyms

Montanin
NSC-282158

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and functional differences between Montanin derivatives and related diterpenoids:

Compound Molecular Formula Source Key Functional Groups Structural Notes
This compound G C${24}$H${30}$O$_9$ Teucrium montanum C-3 hydroxyl, C-6 ester, γ-lactone, β-substituted furan Neo-clerodane skeleton; acetylates to teupireinin
Teupireinin Not specified Teucrium spp. Acetylated ester groups, γ-lactone Structurally related to this compound G; identical acetylated derivative
This compound B Not specified Teucrium chamaedrys Nor-clerodane skeleton, furan, γ-lactone, axial C-6 proton Derived from Teuchamaedryn A via reduction; stereochemistry confirmed
Teucrin A C${19}$H${20}$O$_5$ Teucrium chamaedrys α,β-unsaturated γ-lactone, spiro-lactone, furan Shares furan and lactone motifs; differs in ring system
Teuchamaedryn A C${19}$H${20}$O$_5$ Teucrium chamaedrys Furan, γ-lactone, α,β-unsaturated ester, axial C-6 proton Precursor to this compound B; distinct stereochemistry at C-6 and C-9
This compound D Not specified Teucrium montanum Clerodane skeleton, furanoid, γ-lactone Newly isolated; structural elucidation via spectral data and chemical transformations

Key Differences and Similarities

Skeleton Type: this compound G (neo-clerodane) and this compound B (nor-clerodane) differ in their carbon frameworks. Neo-clerodanes retain a 19-carbon skeleton, while nor-clerodanes lack one methyl group . Teucrin A and this compound D share clerodane frameworks but differ in substituents (e.g., spiro-lactone in Teucrin A vs. γ-lactone in this compound D) .

Functional Groups :

  • This compound G’s C-6 ester group distinguishes it from Teupireinin, which has acetylated derivatives at C-2 and C-4 .
  • Teuchamaedryn A and this compound B share γ-lactone and furan motifs but differ in oxidation states, as seen in their interconversion via LiAlH$_4$ .

Synthetic Accessibility :

  • Total syntheses of (+)-montanin A and (+)-teucrin A highlight the complexity of their spiro-lactone systems, requiring multi-step strategies involving Diels-Alder reactions and oxidative cyclizations . This compound G’s synthesis remains unreported, suggesting higher synthetic challenges.

Research Findings and Implications

  • Structural Elucidation : this compound G’s structure was confirmed by converting it into teupireinin, demonstrating the utility of chemical derivatization in natural product characterization .
  • Biosynthetic Relationships: The conversion of Teuchamaedryn A to this compound B suggests a biosynthetic pathway where oxidation states modulate diterpenoid diversity in Teucrium species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Montanin
Reactant of Route 2
Montanin

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